

Chemical structure and properties of Gallopamil hydrochloride

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Compound of Interest

Compound Name: Gallopamil

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An In-depth Technical Guide to **Gallopamil** Hydrochloride

Introduction

Gallopamil hydrochloride is a phenylalkylamine derivative and a potent L-type calcium channel blocker.[1][2][3][4] As a methoxy derivative of verapamil, it exhibits significant antiarrhythmic and vasodilator properties.[5][6][7] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize it.

Chemical Structure and Identifiers

Gallopamil hydrochloride is a racemic mixture.[8][9] Its chemical identity is defined by various nomenclature systems and registration numbers.

Identifier	Value
IUPAC Name	5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride[10]
CAS Number	16662-46-7[4][10][11]
PubChem CID	119442[10]
Molecular Formula	C ₂₈ H ₄₁ ClN ₂ O ₅ [10]
Molecular Weight	521.09 g/mol [2][8][11]
SMILES String	<chem>CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl</chem> [10]
Synonyms	Methoxyverapamil hydrochloride, D-600 hydrochloride, Algocor, Procorum[2][10]

Physicochemical Properties

The physical and chemical characteristics of **Gallopamil** hydrochloride are crucial for its formulation and bioavailability.

Property	Value
Melting Point	145–148 °C (Racemate)[9][11]
Appearance	Yellowish viscous oil (as free base)[9]
Chirality	Racemic mixture[4][8]

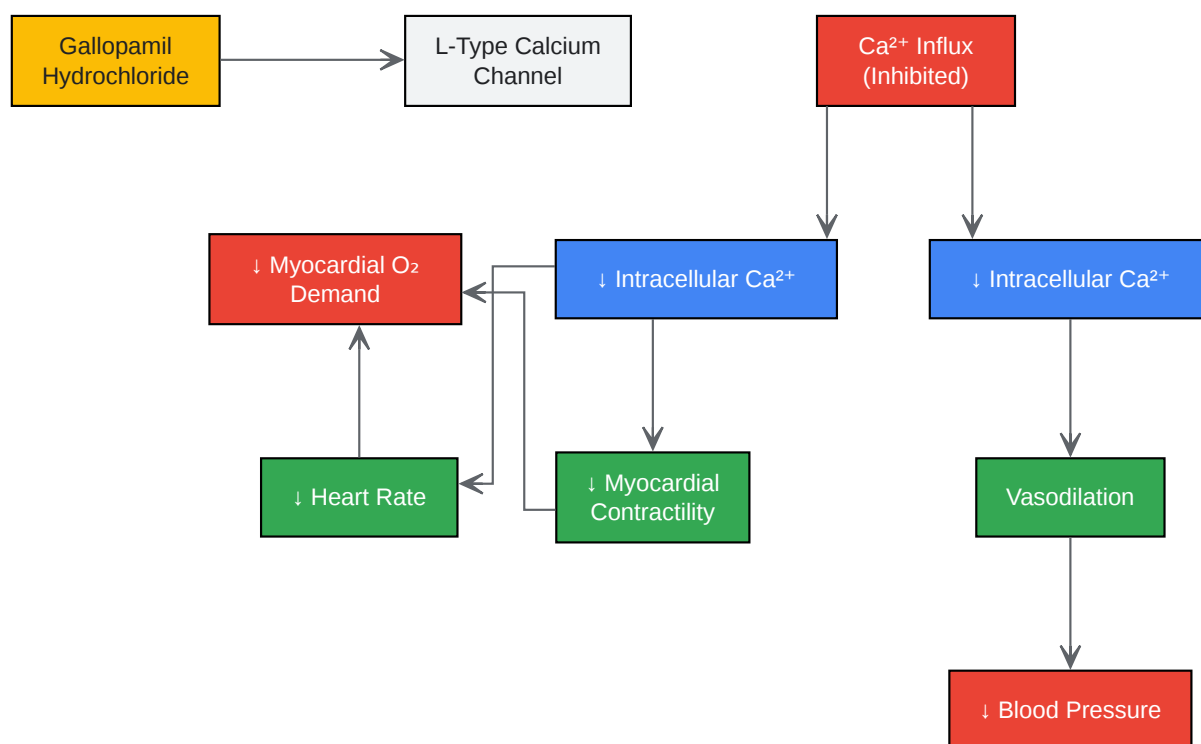
Pharmacology

Gallopamil's therapeutic effects are rooted in its specific interaction with calcium channels and its subsequent influence on the cardiovascular system.

Mechanism of Action

Gallopamil hydrochloride functions by selectively inhibiting the influx of calcium ions through L-type calcium channels.[1][12] This action targets myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[1][12]

- In Myocardial Cells: By blocking calcium entry during the action potential's plateau phase, **Gallopamil** reduces intracellular calcium concentration. This leads to decreased myocardial contractility and a lower heart rate, which in turn reduces the heart's oxygen demand.[1]
- In Vascular Smooth Muscle Cells: The inhibition of calcium influx prevents the contraction of these cells, leading to vasodilation, particularly in arteriolar resistance vessels.[1] This vasodilation decreases systemic vascular resistance, resulting in reduced blood pressure.[1][2]
- In Cardiac Conduction System: **Gallopamil** can prolong the refractory period of the atrioventricular (AV) node, slowing the conduction of electrical impulses.[1]



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Mechanism of Action of **Gallopamil** Hydrochloride.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of **Gallopamil** have been characterized in human studies.

- **Metabolism:** **Gallopamil** undergoes extensive metabolism, primarily through N-dealkylation and O-demethylation, followed by glucuronidation or N-formylation.[\[13\]](#) The clearance is almost entirely metabolic, with very little of the unchanged drug being excreted.[\[13\]](#)
- **Stereoselectivity:** While first-pass metabolism is not significantly stereoselective, serum protein binding and renal elimination are, favoring the (S)-enantiomer.[\[14\]](#)[\[15\]](#)
- **Excretion:** Approximately 50% of a dose is excreted in the urine and 40% in the feces.[\[13\]](#) The main metabolite found in plasma and urine results from the loss of the 3,4-dimethoxyphenethyl group.[\[13\]](#)

Parameter	Enantiomer	Value
Apparent Oral Clearance	R-gallopamil	4.8 L/min (95% CI: 2.9-6.8) [14]
S-gallopamil		5.5 L/min (95% CI: 2.5-8.5) [14]
Half-life	R-gallopamil	6.2 h [14]
S-gallopamil		7.2 h [14]
Renal Elimination (% of dose)	R-gallopamil	0.49% [14]
S-gallopamil		0.71% [14]

Pharmacodynamics

Gallopamil's primary pharmacodynamic effects are on the cardiovascular system. It significantly reduces both systolic and diastolic blood pressure.[\[2\]](#)[\[6\]](#) A potent effect is the prolongation of the PR interval in the electrocardiogram (ECG), with a mean prolongation of about 35.7% observed in studies.[\[14\]](#) The (S)-enantiomer is primarily responsible for this effect.[\[15\]](#)

Therapeutic Uses and Side Effects

Gallopamil hydrochloride is primarily used in the management of cardiovascular conditions such as angina pectoris and hypertension.[1][4][16] It is considered at least as effective as nifedipine and diltiazem for treating stable angina.[7][17]

Common side effects include dizziness, fatigue, headache, and gastrointestinal discomfort.[16] More serious, though less common, side effects can include severe hypotension, bradycardia, and atrioventricular block.[16]

Experimental Protocols

The properties of **Gallopamil** hydrochloride have been elucidated through various experimental models.

In Vitro Inhibition of Acid Secretion

This protocol was used to determine **Gallopamil**'s effect on gastric acid secretion, revealing an off-target effect.[18]

- Model: Isolated and enriched parietal cells from guinea pigs.[18]
- Methodology: The uptake of ^{14}C -aminopyrine is used as an index of H^+ secretion. Parietal cells are exposed to **Gallopamil** hydrochloride at varying concentrations.[18]
- Key Findings: **Gallopamil** inhibits acid secretion in a concentration-dependent manner with an IC_{50} of $10.9\text{ }\mu\text{M}$. [5][6][18] The inhibition is noncompetitive and is believed to occur via interference with the K^+/H^+ -ATPase proton pump.[18]

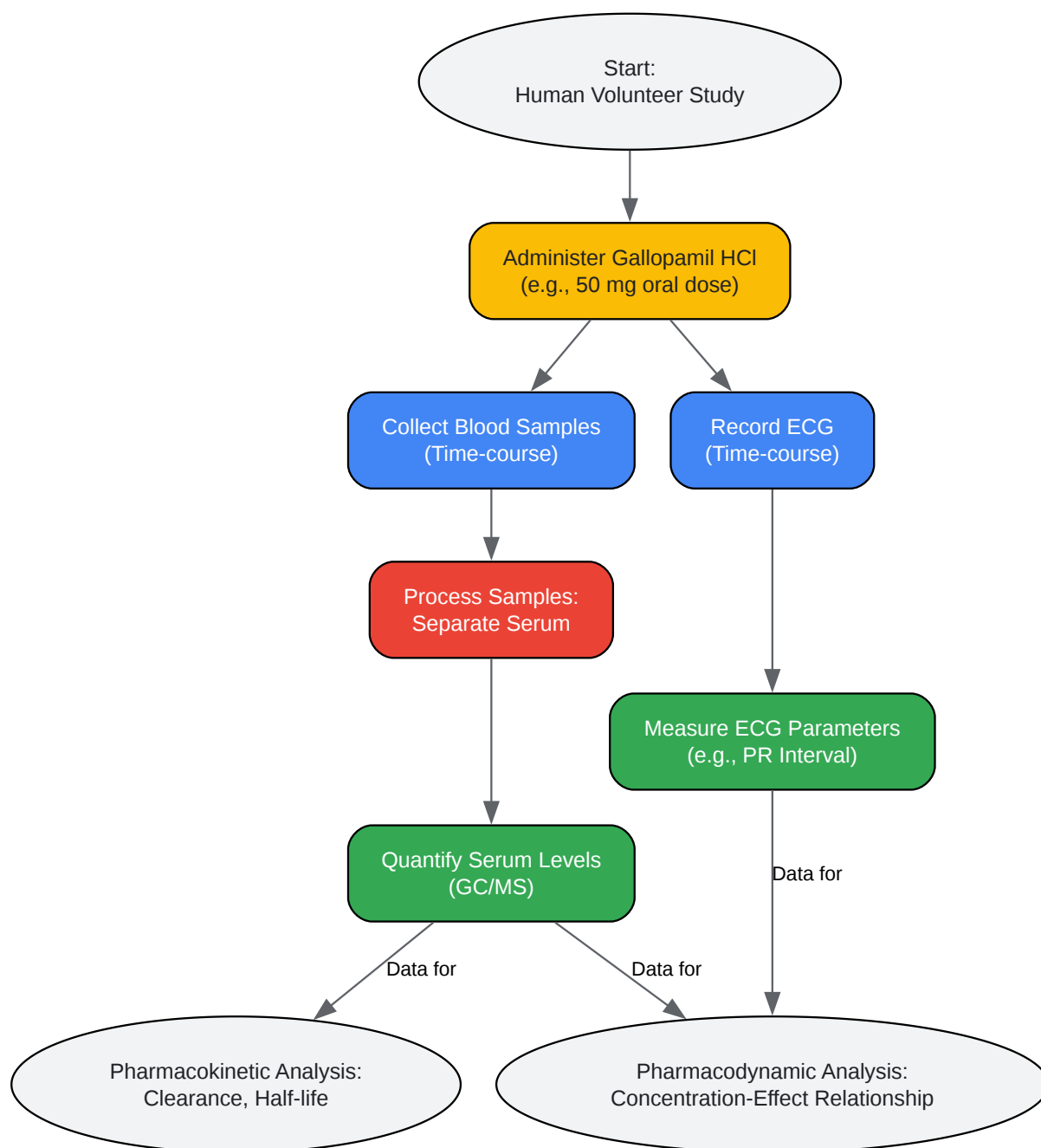
In Vivo Antiarrhythmic and Hemodynamic Evaluation

This protocol assesses the primary therapeutic effects of **Gallopamil** in a living organism.

- Model: Male Wistar rats.[2]
- Methodology: **Gallopamil** hydrochloride (e.g., 0.2 mg/kg) is administered intravenously over 5 minutes.[2][6] ECG and blood pressure are monitored continuously. Arrhythmias like

ventricular tachycardia (VT) and ventricular fibrillation (VF) can be induced to test the drug's efficacy.[\[6\]](#)

- Key Findings: **Gallopamil** markedly reduces VT, prevents VF, and significantly lowers systolic and diastolic blood pressure without a major impact on heart rate.[\[2\]](#)[\[6\]](#)



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Workflow for a Human Pharmacokinetic/Pharmacodynamic Study.

Human Pharmacokinetic Studies

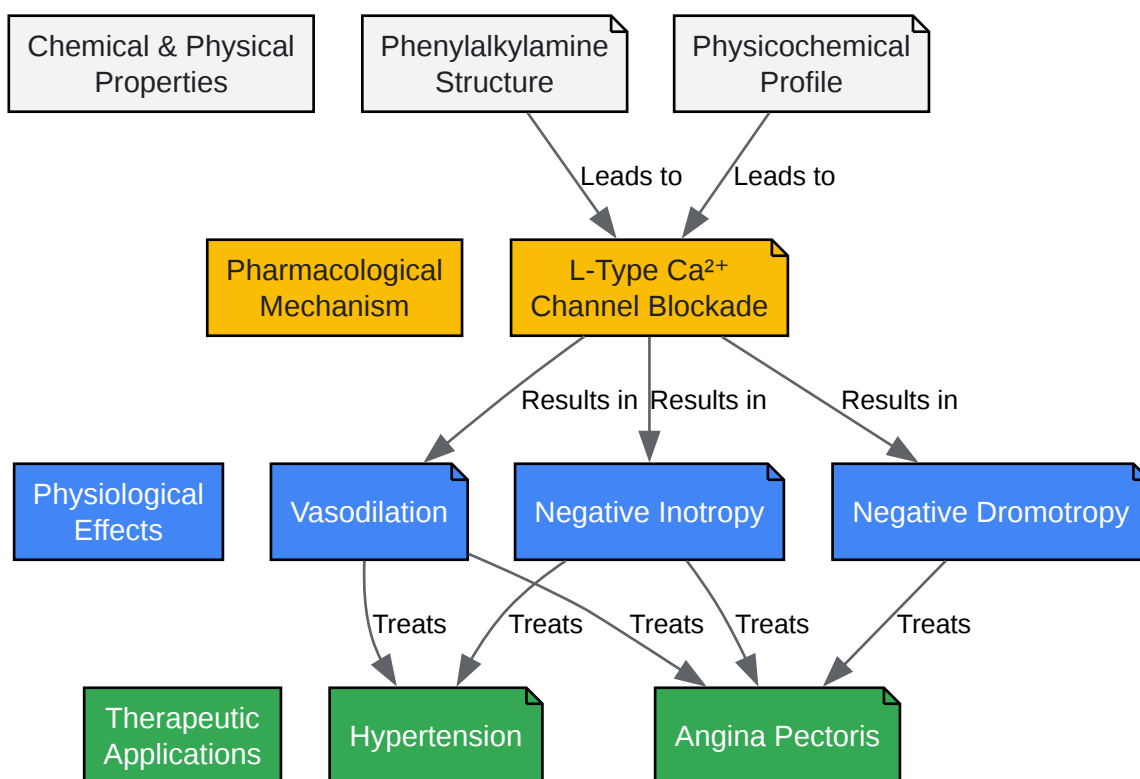
These studies are essential for determining the clinical dosage and understanding the drug's behavior in humans.

- Model: Healthy human volunteers.[14][15]
- Methodology: Subjects receive a defined oral dose of **Gallopamil** hydrochloride. Blood samples are drawn at multiple time points, and serum concentrations of the drug and its enantiomers are measured using gas chromatography/mass spectrometry (GC/MS).[14] Simultaneously, pharmacodynamic effects like ECG changes are recorded.[14]
- Key Findings: These studies provide critical data on oral clearance, half-life, protein binding, and the relationship between drug concentration and physiological effects like PR interval prolongation.[14]

Excitation-Contraction Coupling Studies

This specialized protocol investigates the fundamental mechanism of **Gallopamil**'s action at the cellular level in muscle fibers.

- Model: Short skeletal muscle fibers from the toe of a frog (m. lumbricalis digiti IV).[19]
- Methodology: The experiment is conducted under voltage-clamp control using two internal micro-electrodes. The muscle fiber is depolarized from a holding potential (e.g., -90 mV) to 0 mV in the presence of **Gallopamil** (5-100 μ M), and the resulting force development is measured.[19]
- Key Findings: **Gallopamil** allows one normal contraction upon initial depolarization but causes paralysis in subsequent depolarizations, suggesting it binds with high affinity to the depolarized state of the force-controlling system in the T-tubular membrane.[19]



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